Cas no 98545-55-2 (1-Bromo-3-(2-chloroethyl)benzene)
1-Bromo-3-(2-chloroethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-(2-chloroethyl)benzene
- 1-Bromo-3-(2-chloroethyl)benzene
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- Inchi: 1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2
- InChI Key: WGJAYACACWILMG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CCCl
Computed Properties
- Exact Mass: 217.94979g/mol
- Monoisotopic Mass: 217.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.5
1-Bromo-3-(2-chloroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675180-0.05g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 0.05g |
$174.0 | 2023-03-11 | |
| Enamine | EN300-675180-0.1g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 0.1g |
$257.0 | 2023-03-11 | |
| Enamine | EN300-675180-0.25g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 0.25g |
$367.0 | 2023-03-11 | |
| Enamine | EN300-675180-0.5g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 0.5g |
$579.0 | 2023-03-11 | |
| Enamine | EN300-675180-1.0g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-675180-2.5g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 2.5g |
$1454.0 | 2023-03-11 | |
| Enamine | EN300-675180-5.0g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 5.0g |
$2152.0 | 2023-03-11 | |
| Enamine | EN300-675180-10.0g |
1-bromo-3-(2-chloroethyl)benzene |
98545-55-2 | 95% | 10.0g |
$3191.0 | 2023-03-11 | |
| 1PlusChem | 1P01BLLS-50mg |
1-BROMO-3-(2-CHLOROETHYL)BENZENE |
98545-55-2 | 95% | 50mg |
$269.00 | 2024-04-19 | |
| 1PlusChem | 1P01BLLS-100mg |
1-BROMO-3-(2-CHLOROETHYL)BENZENE |
98545-55-2 | 95% | 100mg |
$369.00 | 2024-04-19 |
1-Bromo-3-(2-chloroethyl)benzene Suppliers
1-Bromo-3-(2-chloroethyl)benzene Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-Bromo-3-(2-chloroethyl)benzene
Recent Advances in the Application of 1-Bromo-3-(2-chloroethyl)benzene (CAS: 98545-55-2) in Chemical Biology and Pharmaceutical Research
1-Bromo-3-(2-chloroethyl)benzene (CAS: 98545-55-2) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents and chemical probes. Recent studies have explored its utility in drug discovery, targeted protein modification, and the development of novel synthetic methodologies.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 1-Bromo-3-(2-chloroethyl)benzene as a precursor for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers employed a structure-based drug design approach, leveraging the compound's reactive sites to introduce functional groups that enhance binding affinity and selectivity. The resulting inhibitors showed promising activity against specific oncogenic targets, with IC50 values in the low micromolar range.
In the field of chemical biology, 1-Bromo-3-(2-chloroethyl)benzene has been utilized as a versatile building block for the development of activity-based probes (ABPs). A recent publication in ACS Chemical Biology (2024) described its incorporation into probes designed to label and track the activity of cysteine proteases in live cells. The electrophilic nature of the chloroethyl group enables covalent modification of active site residues, providing valuable insights into enzyme function and dynamics under physiological conditions.
From a synthetic chemistry perspective, novel methodologies have been developed to enhance the efficiency and selectivity of reactions involving 1-Bromo-3-(2-chloroethyl)benzene. A 2023 study in Organic Letters reported a palladium-catalyzed cross-coupling reaction that enables the selective functionalization of the bromo position while preserving the chloroethyl group for subsequent transformations. This advancement has expanded the synthetic utility of the compound in constructing complex molecular architectures.
Pharmacological research has also benefited from derivatives of 1-Bromo-3-(2-chloroethyl)benzene. Recent investigations have explored its potential as a scaffold for CNS-active compounds, with modifications to the aromatic ring and chloroethyl side chain yielding molecules with improved blood-brain barrier permeability and target engagement. These developments highlight the compound's importance in addressing challenges in neuropharmacology.
In conclusion, 1-Bromo-3-(2-chloroethyl)benzene (CAS: 98545-55-2) continues to play a pivotal role in advancing research across multiple disciplines within chemical biology and pharmaceutical sciences. Its unique structural features and reactivity profile make it an invaluable tool for medicinal chemists and chemical biologists alike. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of next-generation covalent inhibitors.
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